(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ammonium bromide and oxone to achieve bromination . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a controlled temperature environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol
- ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol
- ®-2-Amino-2-(3-iodo-4-methoxyphenyl)ethan-1-ol
Uniqueness
®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChI Key |
ONXLTZSDNHKCBK-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CO)N)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)Br |
Origin of Product |
United States |
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